(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-6-methylquinolin-3-YL}methylidene)-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one
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Overview
Description
(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-6-methylquinolin-3-YL}methylidene)-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound that features a quinoline core substituted with a chlorophenylsulfanyl group and a methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-6-methylquinolin-3-YL}methylidene)-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Chlorophenylsulfanyl Group: The chlorophenylsulfanyl group can be introduced through a nucleophilic substitution reaction where a chlorophenylthiol reacts with the quinoline derivative.
Formation of the Oxazol-5-one Ring: The oxazol-5-one ring can be formed through a cyclization reaction involving an appropriate precursor such as an α-hydroxy acid and an isocyanate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-6-methylquinolin-3-YL}methylidene)-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylsulfanyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, (4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-6-methylquinolin-3-YL}methylidene)-2-
Properties
IUPAC Name |
(4E)-4-[[2-(4-chlorophenyl)sulfanyl-6-methylquinolin-3-yl]methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19ClN2O2S/c1-16-3-6-18(7-4-16)25-29-24(27(31)32-25)15-20-14-19-13-17(2)5-12-23(19)30-26(20)33-22-10-8-21(28)9-11-22/h3-15H,1-2H3/b24-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKMBYFNLFTNJJ-BUVRLJJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=C(N=C4C=CC(=CC4=C3)C)SC5=CC=C(C=C5)Cl)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=C(N=C4C=CC(=CC4=C3)C)SC5=CC=C(C=C5)Cl)/C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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